4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . It’s a hybrid compound consisting of isothiazole and piperazine moieties .
Synthesis Analysis
The synthesis of 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, which could include 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole, involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole was confirmed by NMR and mass spectral data .Scientific Research Applications
Antibacterial Activity
This compound has been synthesized and evaluated for its antibacterial properties. The structurally modified derivatives of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole have shown activity against various bacterial strains. For instance, some derivatives have demonstrated good activity against Bacillus subtilis and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) of 500 µg/mL .
Antipsychotic Drug Development
Derivatives of this compound act as dopamine and serotonin antagonists. They are being researched for their potential use as antipsychotic drug substances. This application is particularly significant as it opens up possibilities for new treatments in mental health care .
Drug Likeness and “Drugability”
The compound’s derivatives have been assessed for drug likeness or “drugability” according to Lipinski’s rule of five. This is crucial for determining their potential as pharmacological drugs. Most derivatives comply with the rule, indicating favorable absorption and permeation characteristics .
Biological Activity of Heterocyclic Compounds
The benzothiazole ring is a common structural unit in pharmacological drugs. The compound’s derivatives are significant in medicinal chemistry and have implications in drug discovery and development due to their heterocyclic center, which is often a component of the pharmacophore .
Antiviral Agents
While direct references to antiviral applications of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole are not available, related piperazine and benzothiazole derivatives have been reported to exhibit antiviral activities. This suggests that the compound could be modified to enhance its antiviral properties and potentially be used in treating viral infections .
Apoptosis Induction in Cancer Research
Some structurally similar compounds have been studied for their ability to induce apoptosis in cancer cells. For example, certain derivatives have shown promising results in apoptosis assays, suggesting that 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole could also be explored for its therapeutic potential in cancer treatment .
Mechanism of Action
Target of Action
4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . Therefore, the primary targets of this compound are likely to be dopamine and serotonin receptors in the brain.
Mode of Action
As an antagonist, 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole binds to dopamine and serotonin receptors, preventing these neurotransmitters from exerting their normal effects . This results in changes in neurotransmission, which can help to alleviate symptoms of certain psychiatric disorders.
Biochemical Pathways
Given its role as a dopamine and serotonin antagonist, it likely impacts pathways involving these neurotransmitters . These pathways play crucial roles in mood regulation, reward, and other cognitive functions.
Pharmacokinetics
The synthesized compounds of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . One of the compounds showed two violations, whereas the others complied with RO5 . The compound with RO5 violations exhibited almost no antibacterial activity . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may vary depending on its specific structure.
Result of Action
The molecular and cellular effects of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole’s action are likely to be diverse, given its impact on dopamine and serotonin receptors . These effects could include changes in neuronal firing patterns, alterations in synaptic plasticity, and modulation of behavioral responses.
Future Directions
properties
IUPAC Name |
4-ethyl-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-10-4-3-5-11-12(10)15-13(17-11)16-8-6-14-7-9-16/h3-5,14H,2,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUKYNTWQZZSDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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